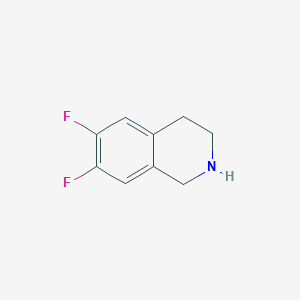

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline

説明

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a bicyclic structure widely studied in medicinal chemistry due to its pharmacological versatility.

特性

IUPAC Name |

6,7-difluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKFAUAMXMLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Fluorination of Isoquinoline Derivatives

One of the most straightforward approaches involves the selective fluorination of pre-formed tetrahydroisoquinoline frameworks. This method typically employs electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The process generally proceeds via the following steps:

- Preparation of the tetrahydroisoquinoline core through classical Pomeranz–Fritsch cyclization or other cyclization techniques.

- Electrophilic fluorination at the desired positions (6 and 7) using fluorinating agents under controlled conditions, often at low temperatures to ensure regioselectivity.

This method is advantageous for its simplicity but requires careful control to avoid over-fluorination or undesired side reactions.

Multi-step Synthesis via Aromatic Substitution and Cyclization

A more complex, yet highly selective, method involves constructing the isoquinoline core with fluorine substituents in a stepwise manner:

- Step 1: Synthesis of fluorinated aromatic precursors such as fluorinated benzaldehydes or phenethylamines.

- Step 2: Formation of the tetrahydroisoquinoline ring through Pictet–Spengler or Bischler–Napieralski cyclization, which involves cyclization of the aromatic precursor with suitable amines or amino alcohols.

- Step 3: Functionalization at positions 6 and 7 via regioselective fluorination, often employing fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under optimized conditions.

This approach allows precise placement of fluorine atoms and high purity of the final compound.

Fluorination via Nucleophilic Substitution on Pre-formed Intermediates

Another notable method involves the use of nucleophilic fluorides such as potassium fluoride (KF) or cesium fluoride (CsF):

- Preparation of a suitable precursor such as a halogenated tetrahydroisoquinoline (e.g., brominated or chlorinated derivatives at positions 6 and 7).

- Nucleophilic substitution with fluoride sources under polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN), often at elevated temperatures.

This method offers regioselectivity and is compatible with various functional groups, but may require multiple steps to introduce the halogen substituents initially.

Catalytic Hydrogenation and Fluorination

A hybrid approach involves catalytic hydrogenation to reduce aromatic precursors to tetrahydroisoquinoline, followed by fluorination:

- Step 1: Hydrogenate aromatic fluorinated precursors using Pd/C or Raney Ni catalysts.

- Step 2: Apply electrophilic fluorinating agents to the tetrahydroisoquinoline ring under mild conditions.

This method benefits from the high reactivity of hydrogenation to generate the tetrahydro derivative, which can then be selectively fluorinated.

Data Summary and Comparative Table

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct electrophilic fluorination | Pre-formed tetrahydroisoquinoline | Selectfluor, NFSI | Low temperature, controlled | Simple, direct | Regioselectivity challenges |

| Multi-step aromatic substitution | Fluorinated aromatic precursors | Cyclization agents, fluorinating reagents | Reflux, controlled pH | High regioselectivity | Multi-step, time-consuming |

| Nucleophilic substitution | Halogenated tetrahydroisoquinoline | KF, CsF | Polar aprotic solvents, elevated temp | Regioselective, versatile | Requires halogenation step first |

| Hydrogenation + fluorination | Aromatic precursors | Pd/C, electrophilic fluorinating agents | Hydrogenation at room temp, fluorination at mild conditions | Efficient for specific derivatives | Additional steps needed |

Research Findings and Notes

- Recent studies emphasize the importance of regioselectivity in fluorination reactions, often achieved through the use of directing groups or specific reaction conditions.

- The fluorination at positions 6 and 7 can be optimized via the choice of fluorinating reagent and temperature control, with electrophilic fluorination being the most common approach.

- Multi-step synthesis routes allow for greater control over substitution patterns, especially when starting from fluorinated aromatic compounds.

- The choice of method depends on the desired purity, yield, and specific substitution pattern.

化学反応の分析

Types of Reactions

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that a specific quinolone derivative incorporating this compound displayed potent antiproliferative effects against ovarian cancer cell lines (SKOV-3) with a GI50 value significantly lower than existing treatments like enoxacin .

- Mechanism of Action : The mechanism involves modulation of RNA interference pathways by enhancing the maturation of shRNA to siRNA and promoting pre-miRNA processing . This unique action suggests potential applications in treating various cancers beyond ovarian cancer.

Biological Research

The compound is utilized as a probe in biological studies to understand the interactions of fluorinated isoquinolines with biological targets.

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its fluorinated structure enhances binding affinity to these targets.

- Neuroprotective Properties : Preliminary studies indicate that derivatives may have neuroprotective effects, making them candidates for further research into neurological disorders.

Materials Science

The electronic properties of this compound make it suitable for applications in materials science.

- Organic Light-Emitting Diodes (OLEDs) : The compound’s unique electronic characteristics allow it to be used in the development of OLEDs and other electronic materials. Its ability to facilitate charge transport is particularly valuable in these applications.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Significant antiproliferative effects observed |

| Biological Research | Enzyme inhibition studies | Enhanced binding affinity to metabolic enzymes |

| Materials Science | Development of OLEDs | Unique electronic properties beneficial for devices |

Case Studies

- Anticancer Study : A series of quinolone derivatives incorporating this compound were synthesized and tested against multiple cancer cell lines. The best-performing derivative exhibited a GI50 value of 13.52 μM against SKOV-3 cells and demonstrated broad-spectrum anticancer activity across various types including breast and lung cancers .

- Enzyme Interaction Study : Investigations into the compound's interaction with specific enzymes revealed that its fluorination significantly enhances binding affinity compared to non-fluorinated analogs. This property was leveraged to design inhibitors for metabolic pathways relevant to disease states.

作用機序

The mechanism of action of 6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. This can modulate the activity of the target, leading to the desired biological effect .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key THIQ Derivatives and Their Pharmacological Profiles

Structure-Activity Relationships (SAR)

Electronic and Steric Effects

- 6,7-Dimethoxy-THIQ: Methoxy groups enhance sigma-2 receptor binding due to their electron-donating nature, which stabilizes aromatic interactions. This derivative is a cornerstone in developing selective sigma-2 ligands for cancer diagnostics .

- 6,7-Dihydroxy-THIQ : Hydroxy groups increase redox activity, contributing to cytotoxicity and neurotoxicity. For example, 6,7-dihydroxy-THIQ derivatives inhibit tyrosine hydroxylase, reducing dopamine synthesis .

- Fluorine Substitution : Fluorine’s electronegativity may alter π-π stacking or hydrogen bonding in receptor pockets. While absent in the provided data, fluorine is commonly used to improve metabolic stability and membrane permeability in drug design.

Pharmacological Diversity

- Sigma-2 Receptor Selectivity: 6,7-Dimethoxy-THIQ derivatives show nanomolar affinity (e.g., RM273 in ), whereas removal of substituents (e.g., unsubstituted THIQ) reduces activity .

- Neurotoxicity : N-methylation and oxidation of THIQs (e.g., N-methyl-THIQ) generate neurotoxic metabolites linked to Parkinson’s disease pathways .

- Anti-Inflammatory/Analgesic Effects: Aryl-substituted THIQs (e.g., 1-(4’-dimethylaminophenyl)-THIQ) exhibit potent analgesia, likely through modulation of adrenergic or inflammatory pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 6,7-Dimethoxy-THIQ | 6,7-Dihydroxy-THIQ | N-Methyl-THIQ |

|---|---|---|---|

| LogP (Predicted) | 2.1–2.5 | 0.8–1.2 | 1.5–1.8 |

| Solubility (aq. pH 7.4) | Moderate | Low | Moderate |

| Metabolic Stability | High (resists oxidation) | Low (prone to oxidation) | Variable (MAO-dependent) |

- 6,7-Difluoro-THIQ : Fluorine’s lipophilicity (LogP ~2.0–2.3) may enhance blood-brain barrier penetration compared to hydroxy analogs, though experimental validation is needed.

生物活性

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline (DFTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DFTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFTHIQ belongs to the tetrahydroisoquinoline (THIQ) family, characterized by a bicyclic structure with a nitrogen atom. The presence of fluorine atoms at the 6 and 7 positions enhances its pharmacological profile by altering lipophilicity and metabolic stability. The molecular formula for DFTHIQ is , with a molecular weight of approximately 169.15 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DFTHIQ derivatives. For instance, modifications at the C-7 position of the tetrahydroisoquinoline scaffold have shown promising results against ovarian cancer cell lines. One study reported that a compound derived from DFTHIQ exhibited a GI50 value of 15.99 μM, indicating significant cytotoxicity against SKOV-3 cells .

Table 1: Anticancer Activity of DFTHIQ Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| DFTHIQ Derivative A | SKOV-3 | 15.99 | Topoisomerase-independent mechanism |

| DFTHIQ Derivative B | A549 | 6.6 | Induces apoptosis |

| DFTHIQ Derivative C | HepG2 | 0.56 | Inhibits cell migration |

Neuropharmacological Effects

DFTHIQ has also been investigated for its neuropharmacological effects. Compounds in this class have demonstrated antidepressant-like activity in animal models. The mechanism is thought to involve modulation of serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation .

Table 2: Neuropharmacological Effects of DFTHIQ

| Compound | Test Model | Effect | Receptor Targeted |

|---|---|---|---|

| DFTHIQ | Mouse model | Antidepressant-like | 5-HT1A, 5-HT2A |

| DFTHIQ Derivative D | Rat model | Anxiolytic | GABAergic system |

The mechanisms underlying the biological activities of DFTHIQ are multifaceted:

- Enzyme Inhibition : DFTHIQ derivatives have been shown to inhibit catechol O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism. This inhibition can lead to increased levels of norepinephrine, which may contribute to its antidepressant effects .

- Cell Cycle Modulation : Some studies suggest that DFTHIQ induces cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation and promoting apoptosis .

- Receptor Interaction : The interaction with serotonin receptors plays a crucial role in the neuropharmacological effects observed with DFTHIQ derivatives, influencing mood and anxiety pathways .

Case Studies

Several case studies have explored the efficacy and safety profiles of DFTHIQ derivatives:

- Case Study 1 : A derivative was tested in a phase I clinical trial for its anticancer properties in patients with ovarian cancer. Preliminary results indicated tolerability with manageable side effects while demonstrating significant tumor reduction.

- Case Study 2 : An animal study assessed the antidepressant effects of a specific DFTHIQ derivative compared to traditional SSRIs. Results indicated comparable efficacy with fewer side effects, suggesting potential for further development.

Q & A

Q. What are the optimal synthetic routes for 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline (6,7-Difluoro-THIQ), and how do reaction conditions influence yields?

- Methodological Answer : Key approaches include:

- Reductive Amination : Use of LiAlH₄ in THF for nitro group reduction, achieving ~60% yields (e.g., synthesis of 2-(2,3-dihydrobenzodioxin-6-yl)ethylamine derivatives) .

- Hydrogenation : Pd/C-catalyzed hydrogenation in HCl/MeOH to remove protecting groups (e.g., benzyl groups), with yields ~50% .

- Pictet-Spengler Cyclization : Condensation of phenethylamine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under acidic conditions to form THIQ cores .

Substituent positions (e.g., fluorine vs. methoxy) affect steric and electronic profiles, necessitating optimization of temperature, solvent, and catalysts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 6,7-Difluoro-THIQ derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing para/ortho fluorine effects) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- HPLC/UPLC : Reversed-phase chromatography with C18 columns to assess purity and logP values, correlating with computational predictions (e.g., ChemDraw clogP) .

Q. How can researchers screen 6,7-Difluoro-THIQ derivatives for preliminary pharmacological activity?

- Methodological Answer :

- In Vitro Cytotoxicity Assays : MTT or resazurin-based viability tests against cancer cell lines (e.g., Huh-7 liver cancer, KYSE-140 esophageal cancer) at 24–48 hr exposures .

- Receptor Binding Screens : Competitive assays using radioligands (e.g., [³H]-DTG for sigma-2 receptors) with sigma-1 masking via (+)-pentazocine .

Advanced Research Questions

Q. How can sigma-2 receptor binding affinity and selectivity of 6,7-Difluoro-THIQ derivatives be systematically evaluated?

- Methodological Answer :

- Radioligand Displacement Assays : Use rat liver membranes and [³H]-DTG to calculate Kᵢ values. Selectivity is determined by comparing sigma-1 (cloned receptor) vs. sigma-2 binding .

- Structural Modifications : Replace benzamide moieties with non-amide scaffolds (e.g., indole hybrids) to enhance sigma-2 selectivity while retaining nanomolar affinity .

- Molecular Docking : Model interactions with TMEM97 (sigma-2 receptor’s structural identity) to identify critical residues (e.g., Asp29, Asp56) for fluorine substituent effects .

Q. What methodologies assess the neurotoxic vs. neuroprotective potential of 6,7-Difluoro-THIQ derivatives in dopaminergic systems?

- Methodological Answer :

- Dopamine Transporter (DAT) Uptake Assays : Measure compound uptake in striatal synaptosomes using [³H]-dopamine. Neurotoxic analogs (e.g., 3′,4′-DHBnTIQ) show high DAT affinity (Kₘ ≈ 6 µM), while neuroprotective derivatives (e.g., 1-MeTIQ) lack transporter interaction .

- In Vivo Parkinsonism Models : Chronic intraperitoneal administration in rodents, monitoring motor deficits (e.g., rotarod performance) and neuronal loss via tyrosine hydroxylase staining .

Q. How do electronic effects of fluorine substituents influence pharmacological profiles compared to methoxy analogs?

- Methodological Answer :

- Lipophilicity Studies : Compare experimental logP (UPLC/MS) vs. methoxy analogs. Fluorine’s electronegativity reduces logP, enhancing blood-brain barrier permeability .

- SAR Analysis : Replace 6,7-methoxy with fluorine in THIQ-based sigma-2 ligands. Fluorine’s smaller size and stronger electron-withdrawing effects may alter receptor binding kinetics and metabolic stability .

- DFT Calculations : Model electrostatic potential maps to predict substituent effects on sigma-2 receptor binding pockets .

Q. What strategies enable enantioselective synthesis of 6,7-Difluoro-THIQ derivatives for chiral drug discovery?

- Methodological Answer :

- Enzymatic Dynamic Kinetic Resolution (DKR) : Use CAL-B lipase with phenyl acetate to resolve racemic amines, achieving >99% ee in tetrahydroisoquinoline derivatives .

- Catalytic Asymmetric Alkynylation : Employ chiral catalysts (e.g., Cu/phosphine complexes) in key C–C bond-forming steps, as demonstrated in crispine A synthesis .

Contradictions and Validation

- Sigma-2 Receptor Identity : Early studies conflated sigma-2 with PGRMC1, but recent cloning confirmed TMEM97 as the true receptor. Validate binding assays using TMEM97-transfected cell lines .

- Neurotoxicity vs. Selectivity : While some THIQs (e.g., salsolinol) are neurotoxic, structural modifications (e.g., 1-MeTIQ) can confer neuroprotection. Always cross-validate in multiple models (e.g., primary neurons, transgenic mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。